molecular formula C20H11F6N3O B1677759 PHTPP CAS No. 805239-56-9

PHTPP

カタログ番号: B1677759
CAS番号: 805239-56-9
分子量: 423.3 g/mol
InChIキー: AEZPAUSGTAHLOQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

  • 科学的研究の応用

      Chemistry: PHTPP is valuable for studying ERβ function and ligand-receptor interactions.

      Biology: Researchers use it to explore ERβ’s role in cellular processes, gene expression, and disease pathways.

      Medicine: this compound may have implications in hormone-related disorders and cancer treatment.

      Industry: While not directly used in industry, insights from this compound research can inform drug development and therapeutic strategies.

  • 作用機序

    • PHTPPは、サイレントアンタゴニストとして作用し、ERβに選択的に結合します。
    • それは、ERβ仲介遺伝子発現を調節し、下流の経路に影響を与えます。
    • 分子標的は、特定の遺伝子と転写因子です。
  • 類似化合物の比較

      ユニークな特徴: this compoundのERβに対する選択性 (ERαに対する36倍) は、それを際立たせています。

      類似化合物:

  • 準備方法

      合成経路: PHTPPは、特定の化学反応を用いて合成することができます。

      反応条件: 正確な条件は、選択された合成経路によって異なります。

      工業生産: 私は具体的な工業生産方法を持っていませんが、研究室では通常、科学的研究のためにthis compoundを調製します。

  • 化学反応の分析

      反応性: PHTPPは、酸化、還元、置換など、様々な反応を起こします。

      一般的な試薬と条件: 特定の試薬と条件は異なりますが、一般的な反応には有機化学的手法が含まれます。

      主要な生成物: これらの反応は、this compoundの誘導体または改変形態をもたらし、その多用途性に貢献します。

  • 科学研究への応用

      化学: this compoundは、ERβの機能やリガンド-受容体相互作用を研究する上で貴重です。

      生物学: 研究者は、それを用いて、ERβの細胞プロセス、遺伝子発現、および疾患経路における役割を探求しています。

      医学: this compoundは、ホルモン関連疾患やがん治療に影響を与える可能性があります。

      産業: 産業で直接使用されるわけではありませんが、this compound研究からの知見は、創薬や治療戦略に役立ちます。

  • 類似化合物との比較

      Unique Features: PHTPP’s selectivity for ERβ (36-fold over ERα) sets it apart.

      Similar Compounds:

    特性

    IUPAC Name

    4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H11F6N3O/c21-19(22,23)14-10-15(20(24,25)26)29-18(27-14)16(11-6-8-13(30)9-7-11)17(28-29)12-4-2-1-3-5-12/h1-10,30H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AEZPAUSGTAHLOQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C4=CC=C(C=C4)O)C(F)(F)F)C(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H11F6N3O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10458573
    Record name PHTPP
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10458573
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    423.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    805239-56-9
    Record name PHTPP
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0805239569
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name PHTPP
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10458573
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name PHTPP
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN82CVN36N
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Phtpp
    Reactant of Route 2
    Phtpp
    Reactant of Route 3
    Phtpp
    Reactant of Route 4
    Phtpp
    Reactant of Route 5
    Phtpp
    Reactant of Route 6
    Phtpp
    Customer
    Q & A

    Q1: What is the primary target of PHTPP?

    A1: this compound selectively targets and antagonizes ERβ, one of the two main subtypes of estrogen receptors. [, , , , , ]

    Q2: How does this compound exert its antagonistic effect on ERβ?

    A2: While the precise binding mode is still under investigation, studies suggest that this compound competes with endogenous estrogens, such as 17β-estradiol, for binding to the ligand-binding domain of ERβ. This competitive binding prevents ERβ from activating downstream signaling pathways. [, , , ]

    Q3: What are the downstream consequences of this compound-mediated ERβ antagonism?

    A3: this compound's effects are diverse and depend on the cell type and context. Studies have demonstrated its ability to:

    • Inhibit cancer cell proliferation: this compound has shown efficacy in suppressing the growth of various cancer cell lines, including breast cancer, bladder cancer, and prostate cancer. [, , ]
    • Reduce tumor growth in vivo: In preclinical models, this compound administration resulted in decreased tumor volume and inhibited tumor initiation. [, ]
    • Modulate gene expression: this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and various signaling pathways. [, , , ]
    • Influence cellular processes: Studies have shown this compound's involvement in regulating mitochondrial morphology, autophagy, and immune cell differentiation. [, , , ]

    Q4: What is the molecular formula and weight of this compound?

    A4: this compound has the molecular formula C19H9F6N3O and a molecular weight of 413.29 g/mol. []

    Q5: Is there any spectroscopic data available for this compound?

    A5: While the provided research papers do not provide detailed spectroscopic data, structural characterization likely involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, ]

    Q6: How has computational chemistry contributed to understanding this compound's mechanism of action?

    A6: Computational studies, including docking simulations and molecular dynamics simulations, have provided insights into this compound's binding interactions with the ERβ ligand-binding domain. These studies help visualize the binding mode and identify crucial interactions for ERβ antagonism. [, ]

    Q7: Have any Quantitative Structure-Activity Relationship (QSAR) models been developed for this compound and its analogs?

    A7: Yes, QSAR models have been developed to correlate the structural features of this compound analogs with their biological activity, aiding in the design of novel and more potent ERβ antagonists. [, ]

    Q8: What is known about this compound's stability under various conditions?

    A8: While specific stability data is not provided in the papers, researchers are actively investigating this compound's stability in different solvents, temperatures, and storage conditions to ensure its efficacy in research and potential therapeutic applications. [, ]

    Q9: Have any formulation strategies been explored to improve this compound's solubility or bioavailability?

    A9: Researchers are continuously exploring formulation approaches, such as nanoparticle encapsulation or the use of specific carriers, to enhance this compound's delivery to target tissues and improve its therapeutic potential. [, ]

    Q10: What analytical techniques are employed to characterize and quantify this compound?

    A10: Common analytical techniques used for this compound analysis include High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These methods allow for sensitive detection and accurate quantification of this compound in various matrices. [, ]

    Q11: What cell-based assays are commonly used to study this compound's activity?

    A11: Researchers utilize a range of cell-based assays to evaluate this compound's effects, including:

    • Proliferation assays: These assays measure the impact of this compound on the growth rate of various cell lines, including cancer cells. [, , ]
    • Apoptosis assays: These assays assess this compound's ability to induce programmed cell death in specific cell types. [, ]
    • Reporter gene assays: These assays measure this compound's ability to modulate gene expression driven by ERβ-responsive promoters. [, ]

    Q12: What animal models have been used to study this compound's efficacy in vivo?

    A12: Researchers have employed various animal models to investigate this compound's therapeutic potential, including:

    • Rodent models of cancer: this compound has been tested in mouse models of breast cancer, bladder cancer, and prostate cancer to assess its ability to inhibit tumor growth and metastasis. [, , ]
    • Models of neurological disorders: this compound has been investigated in rodent models to understand its potential in treating conditions like multiple sclerosis and migraine. [, ]
    • Models of reproductive disorders: this compound has been used in studies exploring its role in conditions like diminished ovarian reserve and polycystic ovary syndrome. [, ]

    Q13: What is currently known about the toxicology and safety profile of this compound?

    A13: While this compound is a valuable research tool, its safety and toxicology profile in humans is still under investigation. Extensive preclinical studies are crucial to assess potential adverse effects before considering clinical applications. [, ]

    Q14: Are there any known long-term effects of this compound exposure?

    A14: Research on the long-term effects of this compound exposure is ongoing. Long-term studies in animal models will provide valuable information on potential risks associated with chronic this compound exposure. [, ]

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。